molecular formula C13H19NO B397033 N-allyl-N-(4-phenoxybutyl)amine

N-allyl-N-(4-phenoxybutyl)amine

Cat. No.: B397033
M. Wt: 205.3g/mol
InChI Key: WPQZMQVQSKKLIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-N-(4-phenoxybutyl)amine is a secondary amine featuring an allyl group (CH₂CHCH₂) and a 4-phenoxybutyl chain (C₆H₅O-(CH₂)₄-). The phenoxy group imparts hydrophobicity, while the tertiary amine may enable applications in coordination chemistry or as a precursor for bioactive molecules.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.3g/mol

IUPAC Name

4-phenoxy-N-prop-2-enylbutan-1-amine

InChI

InChI=1S/C13H19NO/c1-2-10-14-11-6-7-12-15-13-8-4-3-5-9-13/h2-5,8-9,14H,1,6-7,10-12H2

InChI Key

WPQZMQVQSKKLIF-UHFFFAOYSA-N

SMILES

C=CCNCCCCOC1=CC=CC=C1

Canonical SMILES

C=CCNCCCCOC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

Key Analogs :
  • N-allyl-N-[4-(4-bromo-2-chlorophenoxy)butyl]amine (): Differs by bromo and chloro substituents on the phenoxy ring. Molecular weight: 318.64 g/mol vs. ~263.35 g/mol (estimated for target compound). Halogen substituents increase molecular weight and may enhance electrophilic reactivity .
  • N-methyl-N-(4-phenoxybenzyl)amine (): Shorter chain (benzyl vs. butyl) and methyl instead of allyl.
  • N-Allyl-N-(2-chlorobenzyl)-amine (): Chlorinated benzyl group instead of phenoxybutyl. Shorter alkyl chain may reduce lipophilicity compared to the target compound .
Table 1: Structural and Physical Properties
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
N-allyl-N-(4-phenoxybutyl)amine C₁₃H₁₉NO ~263.35* Allyl, 4-phenoxybutyl Not reported
N-allyl-N-[4-(4-Br-2-Cl-phenoxy)butyl]amine C₁₃H₁₇BrClNO 318.64 4-Bromo-2-chloro-phenoxy Not reported
N-methyl-N-(4-phenoxybenzyl)amine C₁₄H₁₅NO 213.27 Methyl, phenoxybenzyl Not reported
N-Allyl-N-(2-chlorobenzyl)-amine C₁₀H₁₂ClN 181.66 Allyl, 2-chlorobenzyl Not reported

*Estimated based on molecular formula.

Spectroscopic Characterization

Predicted NMR Data for this compound :
  • ¹H NMR: Allyl protons: δ 5.1–5.9 (CH₂=CH₂), δ 3.3–3.7 (N-CH₂-CH₂-). Phenoxy aromatic protons: δ 6.5–7.3 (multiplet). Butyl chain: δ 1.4–1.7 (methylene, -O-(CH₂)₄-).
  • ¹³C NMR: Allyl carbons: δ 115–125 (CH₂=CH₂), δ 45–55 (N-CH₂-). Phenoxy carbons: δ 155–160 (C-O), δ 115–130 (aromatic carbons).
Comparison with Analogs :
  • Compound 1a (): Allyl and pyrimidinyl substituents show distinct δ 2.5–3.5 ppm for N-CH₂ and δ 6.5–8.5 ppm for heteroaromatic protons .
  • N-methyl-N-(4-phenoxybenzyl)amine (): Methyl group at δ 2.2–2.5 ppm, benzyl CH₂ at δ 3.7–4.0 ppm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.